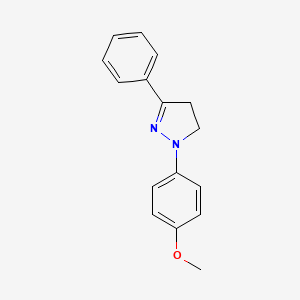
Isophthalamic acid, 5,5'-(decamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isophthalamic acid, 5,5’-(decamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is a complex organic compound characterized by the presence of multiple iodine atoms and a decamethylene bridge. This compound is notable for its high molecular weight and unique structural features, which make it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isophthalamic acid, 5,5’-(decamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) typically involves multiple steps, including the iodination of aromatic rings and the formation of amide bonds. The process begins with the iodination of isophthalic acid derivatives, followed by the introduction of the decamethylene bridge through a series of condensation reactions. The final step involves the methylation of the nitrogen atoms to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Isophthalamic acid, 5,5’-(decamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can be employed to remove iodine atoms or reduce the carbonyl groups.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
Isophthalamic acid, 5,5’-(decamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of iodine metabolism and as a radiolabeling agent for biological molecules.
Medicine: Investigated for its potential use in diagnostic imaging due to its high iodine content.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Isophthalamic acid, 5,5’-(decamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) exerts its effects is primarily related to its iodine content and structural features. The iodine atoms can participate in various biochemical interactions, including binding to proteins and nucleic acids. The decamethylene bridge provides structural rigidity, which can influence the compound’s interaction with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Isophthalamic acid derivatives: Compounds with similar core structures but different substituents.
Iodinated aromatic compounds: Molecules with multiple iodine atoms attached to aromatic rings.
Amide-linked compounds: Molecules featuring amide bonds and long alkyl chains.
Uniqueness
Isophthalamic acid, 5,5’-(decamethylenebis(carbonylimino))bis(N-methyl-2,4,6-triiodo-) is unique due to its combination of high iodine content, structural complexity, and the presence of a decamethylene bridge. These features distinguish it from other similar compounds and contribute to its diverse range of applications.
Propiedades
Número CAS |
10397-78-1 |
|---|---|
Fórmula molecular |
C30H32I6N4O8 |
Peso molecular |
1338.0 g/mol |
Nombre IUPAC |
3-[[12-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-12-oxododecanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C30H32I6N4O8/c1-37-27(43)15-19(31)17(29(45)46)23(35)25(21(15)33)39-13(41)11-9-7-5-3-4-6-8-10-12-14(42)40-26-22(34)16(28(44)38-2)20(32)18(24(26)36)30(47)48/h3-12H2,1-2H3,(H,37,43)(H,38,44)(H,39,41)(H,40,42)(H,45,46)(H,47,48) |
Clave InChI |
WPTAMNDITBLLSY-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCCCCCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


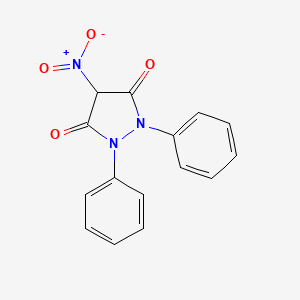


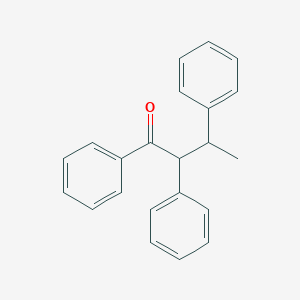
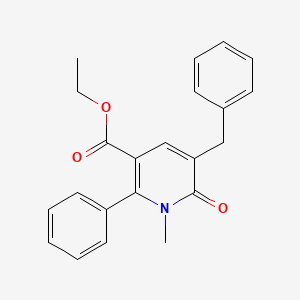
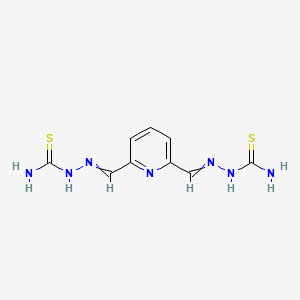
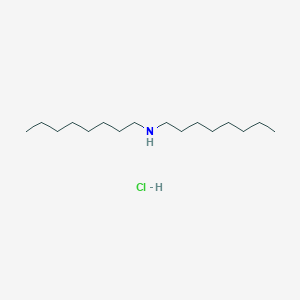
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
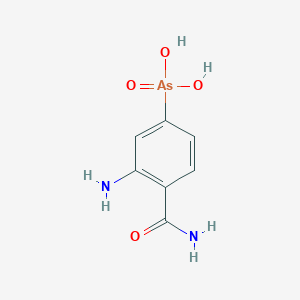
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)



